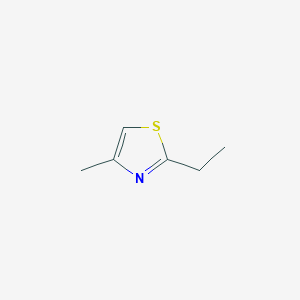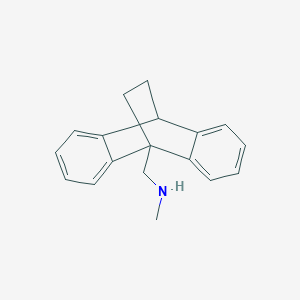
2,5-Dibromo-3-nitropyridine
Vue d'ensemble
Description
2,5-Dibromo-3-nitropyridine is a compound that is closely related to various nitropyridines and their derivatives, which have been extensively studied due to their importance in the field of organic chemistry and materials science. Although the provided papers do not directly discuss this compound, they offer insights into similar compounds that can help infer the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of nitropyridine derivatives typically involves substitution reactions, as seen in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of reactions including substitution, oxidation, nitration, and ammoniation . This suggests that the synthesis of this compound could similarly involve halogenation and nitration steps to introduce the bromo and nitro groups onto the pyridine ring.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been determined using density functional theory (DFT) and compared with X-ray crystallography data. For example, the molecular structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been determined using the DFT B3LYP/6-311G(2d,2p) approach . These studies provide a basis for understanding the molecular geometry and electronic structure of this compound, which would likely exhibit similar characteristics due to the presence of nitro and halogen substituents.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives can be inferred from studies on similar compounds. For instance, 2,2'-dithiobis(5-nitropyridine) has been used for the activation of thiol groups in cysteine-containing peptides, indicating that nitropyridines can participate in reactions involving thiol activation and disulfide bond formation . This suggests that this compound may also be reactive towards nucleophiles, such as thiols, due to the presence of the electron-withdrawing nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives can be deduced from quantum chemical calculations and spectroscopic investigations. For example, the vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) of 2-amino-3-methyl-5-nitropyridine have been studied using DFT and spectroscopic methods . Similarly, the vibrational frequencies and electronic properties of 2-amino-3-bromo-5-nitropyridine have been investigated, revealing insights into the stability, charge delocalization, and potential non-linear optical (NLO) behavior of these compounds . These studies provide a framework for predicting the physical and chemical properties of this compound, which would likely exhibit similar vibrational characteristics and electronic properties due to the analogous functional groups.
Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
2,5-Dibromo-3-nitropyridine : est largement utilisé comme intermédiaire dans la synthèse organique . Ses groupes brome et nitro en font un réactif polyvalent pour diverses réactions de substitution, permettant la synthèse de molécules organiques complexes. Ce composé est particulièrement précieux pour la construction de cycles pyridine, qui sont une structure de base dans de nombreux produits pharmaceutiques et agrochimiques.
Recherche pharmaceutique
En recherche pharmaceutique, This compound sert de bloc de construction pour le développement de nouveaux médicaments . Il est utilisé pour synthétiser des composés aux effets thérapeutiques potentiels, notamment des agents antiviraux, antibactériens et anti-inflammatoires. Son rôle dans la création de nouvelles molécules en fait un réactif essentiel dans la découverte de médicaments et la chimie médicinale.
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de matériaux électroniques organiques . Ses propriétés électroniques peuvent être exploitées pour créer des composants pour les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques (OPV), contribuant à l'avancement des dispositifs électroniques flexibles et portables.
Chimie analytique
This compound : est utilisé en chimie analytique comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques . Il aide à l'étalonnage des instruments et à la validation des procédures analytiques, assurant la précision et la fiabilité des analyses chimiques.
Science de l'environnement
En science de l'environnement, ce composé est utilisé pour étudier les voies de dégradation et le devenir environnemental des composés nitroaromatiques . Comprendre ses produits de dégradation et son interaction avec les facteurs environnementaux est crucial pour évaluer l'impact écologique des produits chimiques connexes.
Recherche et développement en laboratoire
En tant que réactif, This compound est utilisé dans les processus de recherche et développement en laboratoire . Il est utilisé dans la synthèse de divers composés chimiques à des fins de recherche, aidant à l'exploration de nouvelles réactions et au développement de méthodologies de synthèse.
Mécanisme D'action
Target of Action
It is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
Nitropyridines can be synthesized from 3-nitropyridine, which forms 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dibromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWPJCAKRVADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305387 | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-37-0 | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 170627 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15862-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)






![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)





